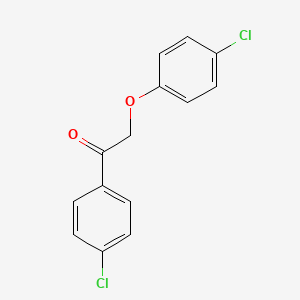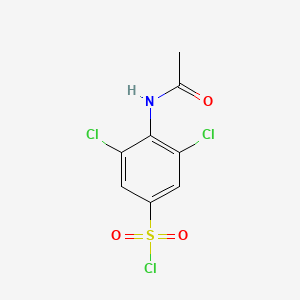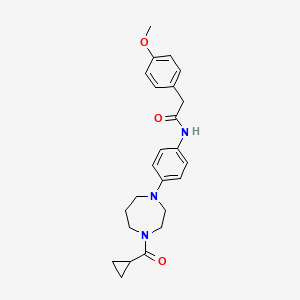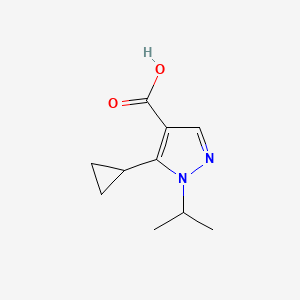
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1248355-30-7 . It has a molecular weight of 194.23 and its molecular formula is C10H14N2O2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” is 1S/C10H14N2O2/c1-6(2)12-9(7-3-4-7)8(5-11-12)10(13)14/h5-7H,3-4H2,1-2H3,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Reactions
Synthesis of Pyrazole Derivatives : Research has focused on synthesizing various pyrazole derivatives, including those related to 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. For instance, Şener et al. (2002) studied the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the synthesis of different pyrazole derivatives (Şener, Akçamur, Bildmci, Kasımoğulları, & Akçamur, 2002).
Cyclopropane Fatty Acids as Inhibitors : Hartmann et al. (1994) explored the synthesis of cyclopropane fatty acids, potentially relevant to mycolic acid biosynthesis inhibition. This research highlights the utility of cyclopropane compounds in biochemical contexts (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).
Structural Analysis
- Crystal Structure Analysis : Kumarasinghe et al. (2009) conducted a study on a similar pyrazole compound, analyzing its crystal structure. This research provides insights into the structural characteristics of pyrazole derivatives (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties and Applications
- Functionalization and Cyclization Reactions : Another study by Akçamur et al. (1997) focused on the functionalization and cyclization reactions of pyrazole carboxylic acid, which is relevant to understanding the chemical properties and potential applications of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).
Biological and Medicinal Chemistry
Synthesis for Biological Studies : Studies such as those by Reddy et al. (2022) and Zanatta et al. (2013) have synthesized pyrazole carboxylic acids for subsequent biological and medicinal chemistry investigations. These studies underscore the importance of pyrazole derivatives in drug discovery and pharmacology (Reddy, Reddy, Reddy, Laxminarayana, & Reddy, 2022); (Zanatta, Silva, Silva, Aquino, Bonacorso, & Martins, 2013)(https://consensus.app/papers/two‐step-synthesis-5‐substituted‐1h‐tetrazoles-zanatta/2af8585853e45d8dacff996d4751b9e5/?utm_source=chatgpt).
Quantum-Chemical Calculations : Yıldırım et al. (2005) conducted experimental and theoretical studies on pyrazole-3-carboxamide and -3-carboxylate derivatives, contributing to the understanding of the chemical behavior of these compounds (Yıldırım, Kandemirli, & Demir, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
5-cyclopropyl-1-propan-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)12-9(7-3-4-7)8(5-11-12)10(13)14/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMAYQYUXRQMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

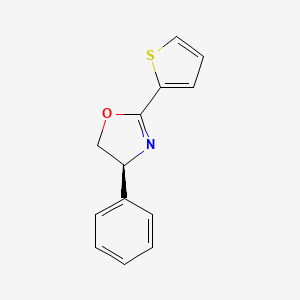
![2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
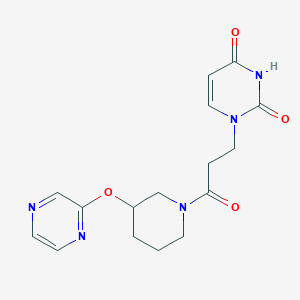
![2-(4-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2805648.png)
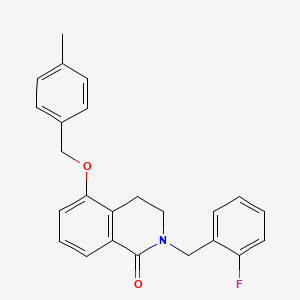
![tert-Butyl 4-imino-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2805652.png)
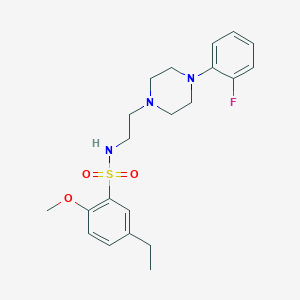
![N-benzyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2805657.png)
![N-(1-cyanocyclohexyl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2805658.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2805661.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2805663.png)
